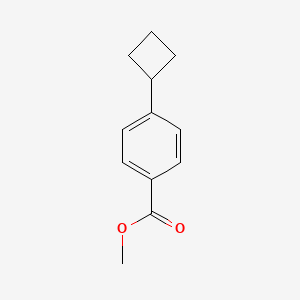

Methyl 4-cyclobutylbenzoate

Description

Methyl 4-cyclobutylbenzoate is an aromatic ester characterized by a cyclobutyl substituent at the para position of the benzoate ring. Its molecular structure combines the rigidity of the cyclobutyl group with the ester functionality, making it a compound of interest in organic synthesis and materials science.

Properties

IUPAC Name |

methyl 4-cyclobutylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12(13)11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIYGQLUKVISMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclobutylbenzoate can be synthesized through several methods. One common method involves the reaction of cyclobutyl bromide with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclobutylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Cyclobutylbenzoic acid or cyclobutylbenzophenone.

Reduction: Methyl 4-cyclobutylbenzyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-cyclobutylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving the interaction of small molecules with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-cyclobutylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of reagents and catalysts. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Detailed Comparisons

Acetamido and Methoxy Groups: These substituents enhance hydrogen bonding and solubility, as seen in Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which is linked to bioactive molecules in PubChem records . Hydroxy Group: Methyl 4-acetamido-2-hydroxybenzoate’s ortho-hydroxy group increases acidity (pKa ~8–10), enabling chelation or pH-sensitive applications .

Synthetic Pathways this compound likely requires cyclobutane ring formation via [2+2] photocycloaddition or catalytic cyclization, followed by esterification . In contrast, Methyl 4-acetamido derivatives are synthesized via acetylation of amino-salicylates or nucleophilic aromatic substitution, as described in Chongqing Chemdad’s protocols .

Thermodynamic and Kinetic Data Limited data exist for this compound, but cyclobutane-containing esters typically exhibit higher melting points (e.g., 80–100°C) due to ring strain and packing efficiency . Methyl 4-acetamido-2-hydroxybenzoate shows lower thermal stability (decomposition ~150°C) compared to methoxy analogs, attributed to the hydroxy group’s susceptibility to oxidation .

Biological Activity

Methyl 4-cyclobutylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and cyclobutanol. Its molecular formula is , and it has a molecular weight of approximately 190.24 g/mol. The compound is characterized by its unique cyclobutyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : There are indications that this compound may possess anticancer activity, with studies focusing on its effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Study :

A study examined the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a natural preservative or therapeutic agent. -

Anticancer Research :

In vitro assays on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis at doses ranging from 50 to 200 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent. -

Anti-inflammatory Effects :

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages, indicating its therapeutic potential in inflammatory conditions.

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 4-cyclobutylbenzoate, and how can reaction yields be optimized?

Answer:

this compound can be synthesized via esterification of 4-cyclobutylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions using cyclobutyl-substituted precursors. For optimization:

- Catalyst Selection : Use Na₂S₂O₅ as a mild oxidizing agent in polar aprotic solvents like DMF to enhance regioselectivity and reduce side reactions .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal stability of the cyclobutyl group.

- Yield Improvement : Purify intermediates (e.g., 4-cyclobutylbenzaldehyde) via column chromatography to minimize impurities before esterification .

Basic Question: How should researchers characterize the purity and structural identity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with reference data (e.g., PubChem or NIST Chemistry WebBook) to confirm the cyclobutyl and ester moieties .

- Mass Spectrometry (MS) : Validate molecular weight (C₁₂H₁₄O₂, MW 190.24) via high-resolution MS (HRMS) to rule out contaminants .

- HPLC Analysis : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Question: How can computational modeling elucidate the steric and electronic effects of the cyclobutyl group on this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate bond angles and torsional strain in the cyclobutyl ring to predict stability under reaction conditions. Compare with methyl benzoate derivatives (e.g., Methyl 4-propylbenzoate) to assess steric hindrance .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to identify steric clashes or favorable binding conformations .

- Software Tools : Use Gaussian 16 or ORCA for DFT, and GROMACS for MD simulations. Validate models against crystallographic data from related esters .

Advanced Question: What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Answer:

- Dose-Response Studies : Conduct assays across a wider concentration range (nM to mM) to identify non-linear effects or cytotoxicity thresholds .

- Control Experiments : Test metabolites (e.g., hydrolyzed 4-cyclobutylbenzoic acid) to distinguish parent compound effects from degradation products .

- Replication : Use certified reference materials (e.g., Thermo Scientific CRM standards) to ensure batch-to-batch consistency .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods to limit inhalation exposure; monitor airborne concentrations via OSHA-compliant methods .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as esters can cause irritation .

- Waste Disposal : Segregate waste in labeled containers for incineration by certified hazardous waste handlers .

Advanced Question: How can researchers investigate the metabolic stability of this compound in biological systems?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify hydrolysis products via LC-MS/MS. Include inhibitors (e.g., esterase inhibitors like BNPP) to identify key enzymes .

- In Vivo Studies : Administer radiolabeled (¹⁴C) this compound to track distribution and excretion in model organisms .

- Data Validation : Cross-reference results with databases like PharmCompass for known esterase substrates .

Advanced Question: What analytical techniques are suitable for detecting trace impurities in this compound batches?

Answer:

- GC-MS : Identify volatile byproducts (e.g., residual methanol or cyclobutane derivatives) with a DB-5MS column .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels .

- NMR Relaxation Experiments : Use ¹³C T₁ relaxation times to detect low-abundance isomers or stereochemical impurities .

Basic Question: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Compare with controls at -20°C .

- Light Sensitivity : Expose to UV light (300–400 nm) and assess photodegradation products using photostability chambers .

- pH Stability : Dissolve in buffers (pH 1–9) and track ester hydrolysis kinetics via NMR or IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.